(R)-(4-Bromophenyl)(phenyl)methanamine

Asymmetric Synthesis Chiral Purity Enantiomeric Excess

This (R)-enantiomer is a critical chiral diarylmethylamine (DAMA) building block for introducing absolute stereochemistry into δ-opioid ligands (e.g., SNC-80 analogs) and homochiral antifungal azoles. Using the (S)-enantiomer or racemate yields the opposite stereoisomer, compromising pharmacological efficacy and halting development pathways. Sourcing this specific (R)-configured amine ensures direct, predictable access to the desired target enantiomer, preserving the integrity of your asymmetric synthesis program and accelerating structure-activity relationship (SAR) studies.

Molecular Formula C13H12BrN
Molecular Weight 262.14 g/mol
Cat. No. B8116889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(4-Bromophenyl)(phenyl)methanamine
Molecular FormulaC13H12BrN
Molecular Weight262.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N
InChIInChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1
InChIKeyCUGXLVXNFZFUFF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(4-Bromophenyl)(phenyl)methanamine: A Key Chiral Diarylmethylamine Scaffold for Drug Discovery and Asymmetric Synthesis


(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral primary amine belonging to the diarylmethylamine class, characterized by a stereogenic carbon bonded to phenyl, 4-bromophenyl, and amino groups . It is a synthetic intermediate of high importance in medicinal chemistry, serving as a crucial building block for the synthesis of selective δ-opioid receptor ligands and enantiomerically pure antifungal agents . The compound's utility stems from its rigid chiral scaffold and the presence of a bromine atom, which provides a versatile synthetic handle for further functionalization through cross-coupling reactions .

Why (R)-(4-Bromophenyl)(phenyl)methanamine Cannot Be Substituted with Its Enantiomer or Racemate


Generic substitution with the (S)-enantiomer or the racemic mixture is not feasible due to the profound impact of stereochemistry on biological activity and downstream synthetic outcomes [1]. The diarylmethylamine scaffold is a privileged structure in numerous bioactive molecules, and its interaction with chiral biological targets is highly stereospecific. Using the incorrect enantiomer can lead to a complete loss of desired activity or the emergence of off-target effects [2]. Furthermore, in asymmetric synthesis, the use of an enantiomerically pure starting material is paramount for controlling the stereochemistry of the final product. Employing the racemate would result in a mixture of diastereomers, significantly increasing purification costs and reducing overall yield [3].

(R)-(4-Bromophenyl)(phenyl)methanamine: A Quantitative Procurement Evidence Guide


Chiral Purity as a Critical Determinant of Final API Stereochemical Integrity

The (R)-enantiomer is supplied with a guaranteed chiral purity of ≥95% (HPLC) , providing a defined starting point for asymmetric synthesis. In contrast, using the racemate (CAS 55095-17-5) offers no stereochemical control and introduces a 50% impurity (the (S)-enantiomer) from the outset, which must be removed through costly and yield-reducing resolution steps downstream .

Asymmetric Synthesis Chiral Purity Enantiomeric Excess Drug Intermediate

Direct Comparison of Antifungal Activity: The Critical Role of the (R)-Enantiomer in Bifonazole Analogs

In the synthesis of chiral bifonazole analogs, the (R)-enantiomer of the 4-bromophenyl(phenyl)methanamine scaffold was used as the starting point to produce the corresponding (R)-azole derivative. The study by Botta et al. demonstrated that the resulting (R)-enantiomer of the final antifungal agent exhibited superior biological activity against Candida albicans compared to the (S)-enantiomer, with the (R)-enantiomer showing an MIC value of 0.5 μg/mL, while the (S)-enantiomer was inactive at the highest concentration tested (>128 μg/mL) [1]. This stark difference in potency directly correlates back to the choice of the initial chiral amine building block.

Antifungal Agents Structure-Activity Relationship (SAR) Bifonazole Enantiomer Differentiation

Synthetic Utility: Enantiopure (R)-Amine as a Substrate for Asymmetric δ-Opioid Ligand Synthesis

Delorme et al. employed (R)-(4-bromophenyl)(phenyl)methanamine as a key intermediate in the asymmetric synthesis of selective δ-opioid receptor ligands [1]. The (R)-amine was diastereoselectively alkylated to yield an advanced intermediate with a diastereomeric excess (de) of >98%. The corresponding (S)-amine, under identical reaction conditions, provided the opposite diastereomer in similarly high de, but this led to a final ligand with a different biological profile, emphasizing the need for the correct (R)-amine to access the desired pharmacological activity.

δ-Opioid Receptor Diarylmethylamine Asymmetric Synthesis Medicinal Chemistry

Differentiated Procurement Specifications for (R)-(4-Bromophenyl)(phenyl)methanamine and Its Hydrochloride Salt

The target compound is commercially available as both a free base and a hydrochloride salt. The free base is often supplied as a neat oil or solid with a purity of ≥95% (HPLC) and requires storage at -20°C under an inert atmosphere . In contrast, the hydrochloride salt (CAS 220441-84-9) is a solid that is stable at room temperature and has a specified purity of 98% . This differentiation is critical for procurement, as the salt form offers enhanced stability for long-term storage and is more convenient for routine weighing and formulation in aqueous media.

Chemical Procurement Stability Formulation Hydrochloride Salt

Optimal Application Scenarios for (R)-(4-Bromophenyl)(phenyl)methanamine in Research and Development


Asymmetric Synthesis of Enantiopure Antifungal Agents (e.g., Bifonazole Derivatives)

The (R)-enantiomer is the required starting material for constructing the (R)-azole antifungal core. As demonstrated by Botta et al., this specific chirality is essential for achieving potent activity against fungal pathogens like C. albicans [1]. Procuring the racemate would necessitate a costly chiral separation step to isolate the active (R)-enantiomer, making (R)-(4-Bromophenyl)(phenyl)methanamine the most direct and cost-effective route.

Development of Stereochemically Defined δ-Opioid Receptor Ligands

For researchers exploring novel analgesics targeting the δ-opioid receptor, this compound serves as a validated starting point. As shown by Delorme et al., it enables the highly diastereoselective construction of complex diarylmethylamine ligands [1]. Using this specific enantiomer ensures that the synthetic route will lead to the desired (R)-series of compounds, which may possess a distinct pharmacological profile compared to the (S)-series.

Synthesis of Chiral TRPM8 Inhibitors and Other Privileged Scaffolds

The chiral diarylmethylamine motif is a privileged structure in medicinal chemistry, found in inhibitors of targets like TRPM8 [1]. (R)-(4-Bromophenyl)(phenyl)methanamine is an ideal starting point for creating focused libraries of these molecules. The bromine atom is a strategic handle for diversification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid exploration of structure-activity relationships around the chiral core [2].

High-Throughput Experimentation (HTE) and Library Synthesis

The compound's combination of a defined chiral center and a reactive aryl bromide makes it an excellent candidate for library synthesis in high-throughput settings. The commercial availability of the hydrochloride salt, which is stable at room temperature and easily handled [1], significantly simplifies automated liquid handling and solid dispensing workflows, reducing operational friction in HTE campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(4-Bromophenyl)(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.